molecular formula C5H11O5P B12648258 2-Phosphonovaleric acid CAS No. 5650-83-9

2-Phosphonovaleric acid

Cat. No.: B12648258
CAS No.: 5650-83-9
M. Wt: 182.11 g/mol
InChI Key: XFDMUBAPCIJDBR-UHFFFAOYSA-N
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Description

It is primarily known for its role as a selective N-methyl-D-aspartate (NMDA) receptor antagonist, which competitively inhibits the ligand (glutamate) binding site of NMDA receptors . This compound is crucial in studying various cellular processes and has significant applications in neuroscience research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phosphonovaleric acid typically involves the reaction of appropriate amino acids with phosphorous reagents. One common method includes the use of phosphorous trichloride and water to introduce the phosphonic acid group into the amino acid structure .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Phosphonovaleric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include phosphonic acid derivatives, phosphine compounds, and substituted amino acids .

Scientific Research Applications

2-Phosphonovaleric acid has a wide range of applications in scientific research:

Mechanism of Action

2-Phosphonovaleric acid exerts its effects by selectively blocking NMDA receptors. It competitively inhibits the binding of glutamate to these receptors, preventing the activation of the receptor and subsequent calcium influx into the cell. This action is crucial in modulating synaptic plasticity and preventing excitotoxicity, which is associated with various neurological disorders .

Comparison with Similar Compounds

  • 2-Amino-5-phosphonopentanoic acid
  • DL-2-Amino-5-phosphonovaleric acid
  • AP7 (2-Amino-7-phosphonoheptanoic acid)

Comparison: 2-Phosphonovaleric acid is unique due to its high selectivity for NMDA receptors and its competitive inhibition mechanism. Compared to similar compounds, it offers a more targeted approach in studying NMDA receptor functions and related cellular processes .

Properties

CAS No.

5650-83-9

Molecular Formula

C5H11O5P

Molecular Weight

182.11 g/mol

IUPAC Name

2-phosphonopentanoic acid

InChI

InChI=1S/C5H11O5P/c1-2-3-4(5(6)7)11(8,9)10/h4H,2-3H2,1H3,(H,6,7)(H2,8,9,10)

InChI Key

XFDMUBAPCIJDBR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)P(=O)(O)O

Origin of Product

United States

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